REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7]([CH3:12])=[C:6]2[CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.CN(P(N(C)C)(N(C)C)=O)C.C[Si]([N-][Si](C)(C)C)(C)C.[K+].[Cl:42][C:43]1[C:51]([Cl:52])=[CH:50][CH:49]=[CH:48][C:44]=1[C:45](Cl)=[O:46]>C1COCC1.C([O-])(O)=O.[Na+]>[Cl:42][C:43]1[C:51]([Cl:52])=[CH:50][CH:49]=[CH:48][C:44]=1[C:45]([N:8]1[C:9]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:11][CH:10]=2)[C:6]([CH2:13][CH2:14][N:15]2[CH2:16][CH2:17][O:18][CH2:19][CH2:20]2)=[C:7]1[CH3:12])=[O:46] |f:2.3,6.7|
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
|
Name
|
|
Quantity
|
361 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC=C1Cl
|
Name
|
final mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-22 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred 30 min at -22° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to reach r.t.
|
Type
|
STIRRING
|
Details
|
stirred 1 h
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×50 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
flash chromatographed (Silica gel; EtOAc)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)N2C(=C(C3=CC(=CC=C23)OC)CCN2CCOCC2)C)C=CC=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 503 mg | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |